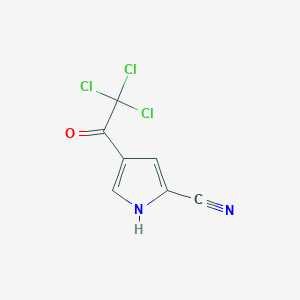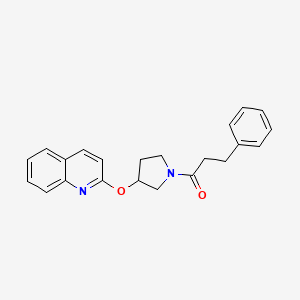
4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile
Übersicht
Beschreibung
4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile is an organic compound that features a pyrrole ring substituted with a trichloroacetyl group and a carbonitrile group
Vorbereitungsmethoden
The synthesis of 4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of trichloroacetyl chloride with a suitable pyrrole derivative. One common method involves the use of activated charcoal as a catalyst to facilitate the chlorination of acetyl chloride or acetaldehyde, which then reacts with the pyrrole derivative to form the desired compound . The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trichloroacetyl group to other functional groups.
Substitution: The trichloroacetyl group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Wissenschaftliche Forschungsanwendungen
4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of 4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. This can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile can be compared with other trichloroacetyl-substituted compounds, such as:
Trichloroacetyl chloride: Used as a reagent in organic synthesis.
Trichloroacetyl isocyanate: Utilized in the derivatization of alcohols and amines.
N-substituted trichloroacetamides: Serve as intermediates in the synthesis of ureas and carbamates
Eigenschaften
IUPAC Name |
4-(2,2,2-trichloroacetyl)-1H-pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2O/c8-7(9,10)6(13)4-1-5(2-11)12-3-4/h1,3,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVDDSXYXYNLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)C(Cl)(Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2853501.png)
![1-ethyl-5-(2-methoxyphenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2853502.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2853505.png)

![N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2853508.png)

amine](/img/structure/B2853513.png)

![(E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2853515.png)
![3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester](/img/structure/B2853517.png)
![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853518.png)
